molecular formula C4H5N5O3 B1460640 2,6-diamino-5-nitropyrimidin-4(3H)-one CAS No. 3346-23-4

2,6-diamino-5-nitropyrimidin-4(3H)-one

货号: B1460640
CAS 编号: 3346-23-4
分子量: 171.11 g/mol
InChI 键: XNFGVBWYGFPSDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is notably recognized as a genotoxic impurity formed during the synthesis of guanine, a key intermediate in antiviral drugs like valganciclovir hydrochloride .

属性

IUPAC Name

2,4-diamino-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H5,5,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFGVBWYGFPSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286344
Record name 2,6-diamino-5-nitropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3346-23-4
Record name 2,6-Diamino-5-nitro-4(3H)-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003346234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3346-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-diamino-5-nitropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIAMINO-5-NITRO-4(3H)-PYRIMIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2CJL42EBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Nitrosation of Malononitrile and Guanidine Salts (Key Intermediate Formation)

According to a patented process (EP0115325B1), the initial step involves nitrosation of malononitrile in aqueous acidic medium with sodium nitrite, followed by reaction with guanidine salts to form the guanidine salt of isonitroso-malonitrile. This intermediate is then isomerized to 5-nitroso-2,4,6-triamino-pyrimidine, which is a crucial precursor for further transformations.

Process Highlights:

  • Reagents: Malononitrile, guanidine hydrochloride, sodium nitrite.
  • Solvent: Water or alcohol (300-500 mL per mole of malononitrile).
  • pH: Maintained acidic (pH ~4) during nitrosation.
  • Temperature: Room temperature during nitrosation; reflux in dimethylformamide (DMF) at 140 °C for 1 hour for isomerization.
  • Isolation: After isomerization, product is precipitated by addition of water, filtered, and washed.

Example Experimental Data:

Step Conditions Quantities Outcome
Nitrosation pH 4, room temperature, 4 hours 66 g malonitrile, 96 g guanidine HCl, 70 g sodium nitrite in 120 g water Formation of guanidine salt of isonitroso-malonitrile
Isomerization Reflux in DMF at 140 °C, 1 hour 21 g sodium carbonate, 400 g DMF Conversion to 5-nitroso-2,4,6-triamino-pyrimidine
Product Isolation Addition of 400 mL water, filtration - Red solid product, washed with water

This method avoids isolation of unstable intermediates by performing the nitrosation and ring closure in situ, improving yield and operational simplicity.

Summary Table of Key Preparation Parameters

Parameter Details Notes
Starting materials Malononitrile, guanidine hydrochloride High purity recommended
Nitrosation reagent Sodium nitrite 1.01 mol per mol malononitrile preferred
Solvents Water, alcohol, dimethylformamide (DMF) DMF used for isomerization step
pH during nitrosation Acidic (pH ~4) Maintained by HCl addition
Temperature Room temp for nitrosation; 140 °C for isomerization Reflux conditions for isomerization
Reaction time 4 hours (nitrosation), 1 hour (isomerization)
Isolation Filtration after water addition Product washed with water
Yield High yield reported Exact yield varies with scale

Research Findings and Notes

  • The patented method emphasizes avoiding isolation of unstable intermediates by conducting nitrosation and ring closure in a single pot, improving efficiency and yield.
  • The guanidine salt of isonitroso-malonitrile formed in acidic aqueous or alcoholic medium is a key intermediate.
  • The isomerization step in DMF under reflux conditions is critical for ring closure to the pyrimidine structure.
  • The final nitro compound is useful as an intermediate for pharmaceuticals such as methotrexate and triamterene, and for dye synthesis.
  • No direct preparation method exclusively for this compound was found in other sources, but the nitroso intermediate preparation is well-documented and likely the precursor stage.

科学研究应用

2,6-二氨基-5-硝基嘧啶-4(3H)-酮在科学研究中有多种应用:

    药物化学: 它用作合成各种药物化合物的先导化合物,特别是那些具有潜在抗癌和抗菌活性的化合物。

    材料科学: 由于其独特的电子特性,该化合物用于开发先进材料,包括聚合物和纳米材料。

    生物学研究: 它用于与酶抑制相关的研究,以及作为探针来了解生化途径。

    工业应用: 该化合物用于合成染料、颜料和其他特种化学品.

作用机制

2,6-二氨基-5-硝基嘧啶-4(3H)-酮的作用机制主要与其与生物大分子相互作用的能力有关。硝基可以发生生物还原形成反应性中间体,这些中间体可以与核酸和蛋白质相互作用,从而产生潜在的治疗作用。氨基促进与酶活性位点的结合,从而抑制其活性。 该化合物与分子靶点和途径的相互作用仍在研究中,但它显示出在调节关键生化过程方面具有前景 .

类似化合物:

独特性: 2,6-二氨基-5-硝基嘧啶-4(3H)-酮的独特性在于嘧啶环上同时存在氨基和硝基,这赋予其独特的电子和空间特性。 这种组合允许进行多样的化学修饰,并在各个领域具有广泛的应用 .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2,6-diamino-5-nitropyrimidin-4(3H)-one with structurally or functionally related compounds:

Compound Name Structure/Key Groups Molecular Formula Key Properties Role/Application Reference
This compound Nitro (NO₂) at 5-position; amino (NH₂) at 2,6; ketone at 4-position C₄H₅N₅O₃ Genotoxic impurity; detected via LC-QTOF-MS/MS (LOQ: 0.083 ppm) Byproduct in valganciclovir synthesis; requires stringent monitoring
5-Nitrosopyrimidine-2,4,6-triamine Nitroso (NO) at 5-position; amino (NH₂) at 2,4,6 C₄H₆N₆O Potential genotoxicity; regulated as an impurity in pharmaceuticals Impurity in drug manufacturing; listed in pharmacopeial standards
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one Nitroso (NO) at 5-position; amino (NH₂) at 2,6; ketone at 4-position C₄H₅N₅O₂ Red rose solid; ≥99% purity; stability concerns due to nitroso group Pharmaceutical intermediate; used in synthesis of complex molecules
Quinazolin-4(3H)-one Derivatives Aromatic fused ring (benzene + pyrimidine); substituents vary (e.g., methyl, phenyl) Variable Analgesic activity; substituents influence potency (e.g., phenyl > methyl) Drug candidates for pain management; compared to aspirin and indomethacin

Structural and Functional Insights

Nitro vs. This difference impacts stability and genotoxic risk, with nitroso compounds often being more reactive and unstable . In contrast, 5-Nitrosopyrimidine-2,4,6-triamine (EP Impurity A) shares a similar backbone but with additional amino groups, increasing its polarity and detection challenges .

For example, 2-phenyl-4(3H)-quinazolinone showed superior analgesic activity (vs. aspirin) due to enhanced lipophilicity from the phenyl group .

Analytical Challenges: The trace-level detection of this compound (0.028 ppm) requires advanced methods like LC-QTOF-MS/MS, whereas quinazolinone derivatives are analyzed via simpler chromatographic techniques due to higher permissible limits .

生物活性

2,6-Diamino-5-nitropyrimidin-4(3H)-one (CAS No. 3346-23-4) is a heterocyclic compound with significant biological activity due to its structural features. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₅N₅O₃, featuring a pyrimidine ring substituted with two amino groups at positions 2 and 6, a nitro group at position 5, and a keto group at position 4. This unique arrangement allows for various chemical reactivities and biological activities, making it a compound of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that may interact with nucleic acids and proteins. This interaction can potentially lead to therapeutic effects, including:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition is significant in developing treatments for bacterial infections and certain cancers where folate metabolism plays a crucial role.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential use as an antibiotic agent.

Case Studies and Research Findings

Research on this compound has been limited; however, available studies highlight its potential applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32–64 µg/mL.
  • Enzyme Inhibition Studies : In vitro assays have shown that the compound effectively inhibits DHFR, with IC50 values comparable to established antifolate drugs. This suggests that it may serve as a lead compound for developing new antifolate agents.
  • Structural Analogs : Research comparing structural analogs of this compound highlights its unique properties:
    Compound NameKey FeaturesUniqueness
    2,6-Diamino-4-hydroxypyrimidineLacks the nitro group; less reactiveNo nitro group present
    2,4-Diamino-5-nitropyrimidineDifferent substitution patternDistinct properties
    5-Nitro-2,4-diaminopyrimidineAnother nitro-substituted pyrimidineVaries in reactivity

Future Directions

Ongoing research aims to elucidate the full spectrum of interactions that this compound has with biological targets. Further studies are required to explore its pharmacokinetics, toxicity profiles, and potential therapeutic applications in more detail.

常见问题

Q. What are the standard synthetic routes for 2,6-diamino-5-nitropyrimidin-4(3H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nitration of diaminopyrimidine precursors. A common approach involves refluxing 2,6-diaminopyrimidin-4(3H)-one with a nitrating agent (e.g., nitric acid/sulfuric acid mixture) under controlled temperatures (60–80°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:2.5 pyrimidine:nitric acid) and reaction time (4–6 hours). Monitoring via TLC (silica gel, ethyl acetate/methanol 9:1) is recommended to track intermediate formation .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–8.5 ppm for pyrimidine protons) and absence of impurities.
  • FT-IR : Identify nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 172.1 .
  • Elemental Analysis : Validate C, H, N percentages (theoretical: C 34.9%, H 3.5%, N 40.7%) .

Q. What safety protocols are critical during experimental handling?

Methodological Answer: Due to potential mutagenicity and nitro group instability:

  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Store waste in airtight containers labeled for nitroaromatic compounds and dispose via certified hazardous waste services .

Q. How does solubility in polar solvents impact experimental design?

Methodological Answer: The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but dissolves in DMSO or DMF. For reaction setups, pre-dissolve in DMSO (10 mM stock) to ensure homogeneous mixing. Solubility can be enhanced via sonication (30 min, 40 kHz) .

Q. What stability considerations are necessary for long-term storage?

Methodological Answer: Store at −20°C in amber vials under inert gas (argon). Degradation occurs under light or humidity, forming nitroso derivatives (detectable via HPLC with C18 column, 254 nm). Perform stability assays monthly using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in this compound?

Methodological Answer: Nitration occurs preferentially at the C5 position due to electron-donating amino groups at C2 and C6, which activate the pyrimidine ring. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution, showing higher electron density at C5 (Mulliken charge: −0.32) compared to C4 (−0.18). Experimental validation via isotopic labeling (¹⁵N NMR) confirms this regioselectivity .

Q. How can researchers address challenges in isolating the compound from reaction byproducts?

Methodological Answer: Column chromatography (silica gel, gradient elution with chloroform:methanol 95:5 to 85:15) effectively separates the target compound from byproducts like 5-nitroso derivatives. Alternatively, recrystallization in hot ethanol/water (70:30) yields >95% purity. Monitor by HPLC (retention time: 6.2 min, C18 column, 0.1% TFA in water/acetonitrile) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases). For chemical reactivity, employ Gaussian 16 to calculate Fukui indices, identifying C4 as the most electrophilic site (f⁻ = 0.15). Pair with kinetic studies (UV-Vis monitoring at 300 nm) to validate predictions .

Q. How do contradictory spectral data (e.g., NMR shifts) arise, and how can they be resolved?

Methodological Answer: Discrepancies in NMR data often stem from tautomerism (e.g., keto-enol forms). Use variable-temperature NMR (25–80°C) to observe dynamic equilibria. For example, at 80°C, coalescence of C4-OH and C5-NO₂ signals confirms tautomeric interconversion. Cross-validate with X-ray crystallography (CCDC deposition recommended) .

Q. What experimental design optimizes reaction parameters for scale-up synthesis?

Methodological Answer: Apply a 2³ factorial design to evaluate temperature (60–80°C), catalyst loading (0–5 mol%), and solvent ratio (DMF:H₂O 1:1 to 3:1). Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 3 mol% FeCl₃, DMF:H₂O 2:1), achieving 82% yield with p < 0.05 significance .

Q. How does the nitro group influence the compound’s electronic properties and bioactivity?

Methodological Answer: The nitro group withdraws electron density, increasing oxidative stress in biological systems. Electrochemical studies (cyclic voltammetry at glassy carbon electrode, scan rate 100 mV/s) reveal a reduction peak at −0.75 V (vs. Ag/AgCl), correlating with ROS generation. Pair with cytotoxicity assays (MTT on HeLa cells) to link electronic properties to anticancer activity .

Q. What strategies identify and quantify degradation byproducts under physiological conditions?

Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Use UPLC-QTOF-MS (ACQUITY BEH C18, 1.7 µm) to detect nitroso derivatives (m/z 158.0) and hydroxylamine intermediates. Quantify via external calibration curves (R² > 0.99) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-diamino-5-nitropyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2,6-diamino-5-nitropyrimidin-4(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。